2,6-Dimethylheptane

概要

説明

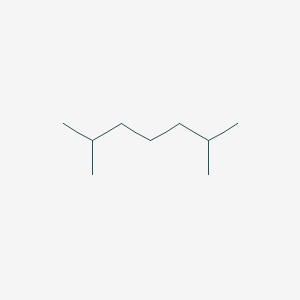

2,6-Dimethylheptane is a hydrocarbon with the molecular formula C9H20. It is an isomer of nonane and is characterized by the presence of two methyl groups attached to the sixth carbon atom in the heptane chain. This compound is a colorless liquid with a boiling point of approximately 135.2°C and a density of 0.70891 g/ml at 20°C .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylheptane can be synthesized through the Grignard reaction. In this method, isobutyl magnesium bromide is coupled with ethyl formate to produce 2,6-dimethylheptanol-4, which is then dehydrated to form this compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of this compound often involves the isolation of this compound from petroleum. It is separated and purified through fractional distillation, leveraging its unique boiling point .

化学反応の分析

Types of Reactions: 2,6-Dimethylheptane primarily undergoes oxidation reactions. At low temperatures, it can be oxidized to form various products, including alcohols, aldehydes, and ketones .

Common Reagents and Conditions: Oxidation of this compound typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled temperature conditions .

Major Products: The major products formed from the oxidation of this compound include 2,6-dimethylheptanol, 2,6-dimethylheptanal, and 2,6-dimethylheptanone .

科学的研究の応用

2,6-Dimethylheptane has several applications in scientific research:

Biology: It serves as a model compound in studies of hydrocarbon metabolism and biodegradation.

Medicine: Research into its potential as a solvent or carrier in pharmaceutical formulations is ongoing.

作用機序

The mechanism of action of 2,6-dimethylheptane in its role as a fuel additive involves modifying the ignition characteristics of the fuel. By improving the octane rating, it reduces knocking and enhances overall combustion efficiency . In chemical synthesis, it acts as a reactant or intermediate, participating in various reactions to form desired products .

類似化合物との比較

- 2,2-Dimethylheptane

- 3,3-Dimethylheptane

- 2,4-Dimethylheptane

Comparison: 2,6-Dimethylheptane is unique among its isomers due to the position of its methyl groups, which significantly influences its boiling point, density, and reactivity. For instance, 2,2-dimethylheptane has a different boiling point and density due to the different spatial arrangement of its methyl groups .

生物活性

2,6-Dimethylheptane is a branched-chain alkane that has garnered interest due to its potential biological activities and applications in various fields, including environmental science and biochemistry. This article explores the biological activity of this compound, focusing on its biodegradation pathways, enzymatic interactions, and implications for environmental remediation.

Chemical Structure and Properties

This compound (CH) is characterized by two methyl groups attached to the heptane backbone. Its chemical structure contributes to its physical properties, such as boiling point (approximately 135.2 °C) and solubility characteristics, which influence its behavior in biological systems .

Biodegradation Pathways

The biodegradation of aliphatic hydrocarbons like this compound is essential for environmental remediation. Microorganisms play a crucial role in breaking down these compounds into less harmful substances. Research has identified specific bacterial strains capable of degrading this compound through various metabolic pathways.

Key Findings

- Microbial Degradation : Studies have shown that certain Mycobacterium species can utilize this compound as a carbon source, indicating its potential for bioremediation .

- Enzymatic Activity : The enzymes involved in the degradation process include monooxygenases and dioxygenases that facilitate the hydroxylation of hydrocarbons . For instance, a study highlighted the role of specific monooxygenase enzymes that catalyze the initial oxidation steps of dimethylated alkanes.

Enzymatic Interactions

Enzymatic interactions are pivotal in determining the biodegradability of hydrocarbons. The following table summarizes key enzymatic activities associated with this compound degradation:

Case Study 1: Mycobacterium neoaurum

A significant study focused on Mycobacterium neoaurum, which was shown to degrade this compound effectively. The research identified key genes responsible for the degradation pathway and demonstrated that disruption of these genes inhibited the organism's ability to metabolize the compound .

Case Study 2: Environmental Impact Assessment

Another study assessed the impact of this compound released from plastic food packaging. It was found that this compound could be emitted into food products, raising concerns about its biological activity and potential toxicity . The study employed gas chromatography-mass spectrometry (GC-MS) to analyze volatile organic compounds (VOCs) released from packaging materials.

Implications for Environmental Remediation

The ability of microorganisms to degrade this compound suggests potential applications in bioremediation strategies for contaminated sites. Utilizing specific microbial strains that can metabolize this compound could lead to effective cleanup methods for hydrocarbon spills or contamination from industrial sources.

Future Research Directions

Further research is necessary to:

- Explore the genetic basis of hydrocarbon degradation pathways in various microbial strains.

- Investigate the toxicological effects of this compound on human health and ecosystems.

- Develop bioremediation technologies leveraging microbial metabolism for effective environmental cleanup.

特性

IUPAC Name |

2,6-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-8(2)6-5-7-9(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPCCVWUMVGXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147931 | |

| Record name | 2,6-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,6-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-05-5 | |

| Record name | 2,6-Dimethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYLHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57QXT22WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。